molecular formula C37H48N4O6 B1675082 Lopinavir Metabolite M-3/M-4 CAS No. 357275-54-8

Lopinavir Metabolite M-3/M-4

Cat. No.: B1675082
CAS No.: 357275-54-8
M. Wt: 644.8 g/mol
InChI Key: HECSHMHYHYDFLR-AILSMDFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lopinavir Metabolite M-3/M-4 is a derivative of lopinavir, a well-known antiretroviral drug used in the treatment of HIV/AIDS. This compound is characterized by the presence of two tetrahydropyrimidinyl groups, each containing oxo and hydroxy functionalities. The modification aims to enhance the pharmacokinetic properties and efficacy of lopinavir.

Mechanism of Action

Target of Action

Lopinavir, also known as UNII-9BL5BH56JW or Lopinavir M-3/M-4, is an antiretroviral protease inhibitor primarily used in combination with other antiretrovirals in the treatment of HIV-1 infection . The primary target of Lopinavir is the HIV-1 protease enzyme .

Mode of Action

Lopinavir binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This results in the formation of immature, noninfectious viral particles . Lopinavir is a peptidomimetic molecule - it contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .

Biochemical Pathways

The biochemical pathway affected by Lopinavir involves the inhibition of the HIV protease enzyme, which prevents the cleavage of the gag-pol polyproteins, thereby disrupting the process of viral replication and release from host cells . This results in the formation of immature, non-infectious viral particles .

Pharmacokinetics

Lopinavir undergoes extensive oxidative metabolism, almost exclusively via hepatic CYP3A isozymes . Co-administration with ritonavir, a potent inhibitor of CYP3A enzymes, helps to stave off Lopinavir’s biotransformation and increase plasma levels of active antiviral drug . Lopinavir is highly bound to plasma proteins (98% to 99%); it binds to both alpha-1 acid glycoprotein and albumin . It is principally metabolized and eliminated by the liver .

Result of Action

The result of Lopinavir’s action is the formation of immature, non-infectious viral particles . This inhibits the replication of the HIV-1 virus and slows down the progression of the infection .

Action Environment

The action of Lopinavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, especially those that are metabolized by the same liver enzymes . Additionally, the presence of liver disease can affect the metabolism and clearance of Lopinavir .

Biochemical Analysis

Biochemical Properties

Lopinavir (m-3/m-4) is involved in various biochemical reactions, primarily as a result of its interaction with enzymes and proteins. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The interaction with CYP3A4 is significant as it affects the drug’s bioavailability and efficacy. Lopinavir (m-3/m-4) also interacts with other biomolecules such as alpha-1-acid glycoprotein and albumin, which influence its distribution and binding in the plasma .

Cellular Effects

Lopinavir (m-3/m-4) has notable effects on various cell types and cellular processes. It has been shown to impair protein synthesis via activation of AMP-activated protein kinase (AMPK) and eEF2 kinase (eEF2K) . This mechanism is similar to the antiviral effect of protein phosphatase 1 inhibitors. Additionally, Lopinavir (m-3/m-4) influences cell signaling pathways and gene expression, contributing to its antiviral properties .

Molecular Mechanism

The molecular mechanism of Lopinavir (m-3/m-4) involves its action as a protease inhibitor. It contains a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease enzyme, preventing the enzyme’s activity . This inhibition disrupts the viral replication process, making Lopinavir (m-3/m-4) effective in treating HIV-1 infection. The compound also binds to other biomolecules, influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lopinavir (m-3/m-4) change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that Lopinavir (m-3/m-4) maintains its antiviral activity over extended periods, although its stability can be influenced by various factors such as temperature and pH . Long-term effects on cellular function have been observed, including sustained inhibition of viral replication .

Dosage Effects in Animal Models

The effects of Lopinavir (m-3/m-4) vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . At therapeutic doses, Lopinavir (m-3/m-4) effectively inhibits viral replication and improves clinical outcomes in animal models .

Metabolic Pathways

Lopinavir (m-3/m-4) is involved in extensive oxidative metabolism, primarily via hepatic CYP3A4 isozymes . The co-administration of ritonavir, a potent inhibitor of CYP3A4, helps to increase the plasma levels of Lopinavir (m-3/m-4) by inhibiting its biotransformation . This interaction is crucial for maintaining therapeutic concentrations of the drug in the body.

Transport and Distribution

Lopinavir (m-3/m-4) is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is highly protein-bound in plasma, with a greater affinity for alpha-1-acid glycoprotein . The compound’s distribution is influenced by its binding to these proteins, affecting its localization and accumulation in various tissues .

Subcellular Localization

The subcellular localization of Lopinavir (m-3/m-4) is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its antiviral effects. Post-translational modifications and targeting signals play a role in directing Lopinavir (m-3/m-4) to these locations, ensuring its efficacy in inhibiting viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lopinavir Metabolite M-3/M-4 involves multiple steps, starting from the basic structure of lopinavir. The key steps include:

    Formation of Tetrahydropyrimidinyl Groups: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidinyl rings.

    Introduction of Oxo and Hydroxy Groups: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide introduce the oxo groups, while hydroxy groups are introduced via reduction reactions using agents like sodium borohydride.

    Coupling with Lopinavir: The modified tetrahydropyrimidinyl groups are then coupled with lopinavir using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pH, and solvent conditions are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Lopinavir Metabolite M-3/M-4 undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form additional oxo groups.

    Reduction: The oxo groups can be reduced back to hydroxy groups.

    Substitution: The tetrahydropyrimidinyl rings can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.

Major Products

    Oxidation Products: Additional oxo derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Various substituted tetrahydropyrimidinyl derivatives.

Scientific Research Applications

Lopinavir Metabolite M-3/M-4 has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of tetrahydropyrimidinyl groups.

    Biology: Investigated for its potential to inhibit various biological targets beyond HIV protease.

    Medicine: Explored for its enhanced pharmacokinetic properties and potential to overcome drug resistance in HIV treatment.

Comparison with Similar Compounds

Similar Compounds

    Lopinavir: The parent compound, widely used in HIV treatment.

    Ritonavir: Another HIV protease inhibitor, often used in combination with lopinavir.

    Atazanavir: A protease inhibitor with a different resistance profile.

Uniqueness

Lopinavir Metabolite M-3/M-4 is unique due to its modified structure, which aims to enhance pharmacokinetic properties and reduce resistance. The presence of tetrahydropyrimidinyl groups provides additional sites for chemical modification, potentially leading to improved efficacy and reduced side effects compared to other protease inhibitors.

Properties

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29-,30-,31-,32?,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECSHMHYHYDFLR-AILSMDFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333147
Record name (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357275-54-8
Record name Lopinavir metabolite M-3/M-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357275548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(2-OXO-TETRAHYDROPYRIMIDINYL)-2-OXO-4-HYDROXY-TETRAHYDROPYRIMIDINYL LOPINAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BL5BH56JW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lopinavir Metabolite M-3/M-4
Reactant of Route 2
Reactant of Route 2
Lopinavir Metabolite M-3/M-4
Reactant of Route 3
Reactant of Route 3
Lopinavir Metabolite M-3/M-4
Reactant of Route 4
Lopinavir Metabolite M-3/M-4
Reactant of Route 5
Lopinavir Metabolite M-3/M-4
Reactant of Route 6
Lopinavir Metabolite M-3/M-4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.